REACTION_CXSMILES
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[C-:1]#[N:2].[Na+].[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Br)=[CH:7][N:6]=1>O1CCOCC1.O>[Br:4][C:5]1[N:6]=[CH:7][C:8]([CH2:11][C:1]#[N:2])=[CH:9][CH:10]=1 |f:0.1|
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Name
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|
Quantity
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117 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Name
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|
Quantity
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275 g
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Type
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reactant
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Smiles
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BrC1=NC=C(C=C1)CBr
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at rt for 15 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with cold water (15 L)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×1 L)
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Type
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WASH
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Details
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The organic layer was washed with water (3×1 L), brine (2×1 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to give crude title compound
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Type
|
CUSTOM
|
Details
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The crude residue was purified by column chromatography over silica gel (pet. ether/ethylacetate, 7:3)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=CC=C(C=N1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |